![molecular formula C20H18FN3O2S B2976212 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide CAS No. 895804-17-8](/img/structure/B2976212.png)
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-phenylethanediamide” is a complex organic compound. It contains a fluorophenyl group, a methylated thiazole ring, and a phenylethanediamide moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions involving the corresponding fluorophenyl, methylthiazole, and phenylethanediamide precursors. For instance, a similar compound was synthesized by reacting 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present in the molecule. For instance, the thiazole ring might undergo reactions typical for heterocyclic compounds, while the fluorophenyl group might participate in reactions typical for aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, its solubility would depend on the polarity of its functional groups, its stability might be influenced by the presence of the thiazole ring, and its reactivity could be affected by the fluorophenyl group .Scientific Research Applications
Fluorinated Isoquinolines Synthesis
This compound, due to its fluorinated nature, could be used in the synthesis of fluorinated isoquinolines . Fluorinated isoquinolines have unique characteristics such as biological activities and light-emitting properties, making them important components of pharmaceuticals and materials .
Anticancer Agents
The compound could potentially be used in the development of anticancer agents . Urea and thiourea derivatives containing benzimidazole group have been designed and synthesized as potential anticancer agents .
Antiviral Activity
The compound could be used in the development of antiviral agents . Indole derivatives, which this compound is a part of, have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
The compound could potentially be used in the development of anti-inflammatory drugs . One synthetic product, N-(3-Florophenyl)ethylcaffeamide (FECA), has shown anti-inflammatory activity in an animal model .
Antioxidant Activity
Indole derivatives, which this compound is a part of, have shown antioxidant activity . This suggests that the compound could potentially be used in the development of antioxidant drugs .
Antimicrobial Activity
Indole derivatives, which this compound is a part of, have shown antimicrobial activity . This suggests that the compound could potentially be used in the development of antimicrobial drugs .
properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-13-17(27-20(23-13)14-6-5-7-15(21)12-14)10-11-22-18(25)19(26)24-16-8-3-2-4-9-16/h2-9,12H,10-11H2,1H3,(H,22,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGXUIKCEGQUMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.